

In-Depth Toxicological Profile of Linear Alkylbenzene Sulfonates (LAS)

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Compound of Interest					
Compound Name:	Dodecylbenzene				
Cat. No.:	B1670861	Get Quote			

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Linear alkylbenzene sulfonates (LAS) are a class of anionic surfactants widely used in the manufacturing of detergents and cleaning products.[1] Their extensive use necessitates a thorough understanding of their toxicological profile to ensure human and environmental safety. This technical guide provides a comprehensive overview of the toxicological studies on LAS, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Acute Toxicity

LAS exhibits low to moderate acute toxicity following oral, dermal, and inhalation exposure. The acute toxicity is primarily attributed to the surfactant properties of LAS, which can cause local irritation and, at high concentrations, systemic effects.

Quantitative Acute Toxicity Data



Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	404 - 1980 mg/kg bw	[2]
LD50	Mouse	Oral	1250 - 2300 mg/kg bw	[2]
LD50	Rat	Dermal	>2000 mg/kg bw	[3]
LC50 (96h)	Tarek Larvae	Aquatic	4.883 mg/L	[4]
LC50 (96h)	Fathead Minnow	Aquatic	0.11 - 8.4 mg/L (depending on chain length)	[5]

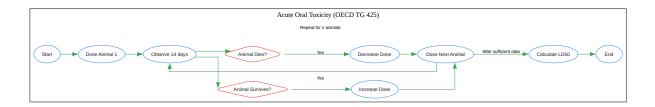
Experimental Protocols: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

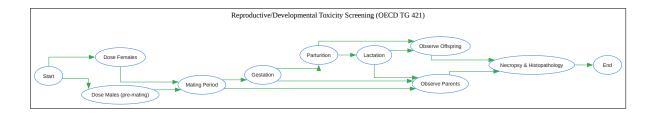
The acute oral toxicity of LAS is typically determined using a sequential dosing method to minimize the number of animals required.

Methodology:

- Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are fasted prior to dosing.
- Dose Administration: The test substance is administered orally by gavage in a single dose. The initial dose is selected based on available data.
- Sequential Dosing: A series of animals are dosed one at a time. If an animal survives, the next animal receives a higher dose. If an animal dies, the next animal receives a lower dose.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Data Analysis: The LD50 is calculated using the maximum likelihood method.













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